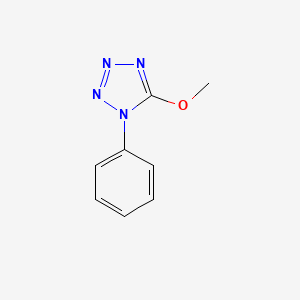

![molecular formula C17H16N4OS B5572392 4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol" derivatives involves multi-step reactions starting from basic aromatic or heterocyclic compounds. One approach includes the cyclisation of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions, followed by condensation with benzaldehyde to produce the target Schiff base compounds (Singh & Kandel, 2013). These methods highlight the flexibility and adaptability of synthetic routes in accessing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H-NMR, and GC-MS. These analytical techniques provide insights into the molecular fingerprint and the configuration of atoms within the molecule. For example, the study by Rajurkar et al. (2016) utilized these methods to confirm the structure of synthesized triazole derivatives, showcasing the compound's identifiable functional groups and molecular backbone (Rajurkar et al., 2016).

科学的研究の応用

Antimicrobial Properties

1,2,4-Triazole derivatives, including compounds closely related to the one , have been extensively studied for their antimicrobial efficacy. For instance, certain derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as leads in developing new antimicrobial agents. The synthesis of these compounds typically involves multi-step reactions, including the formation of Schiff bases and Mannich bases, which are then tested against a variety of microorganisms to assess their efficacy (Dave et al., 2007); (Bektaş et al., 2010); (Rajurkar et al., 2016).

Pharmaceutical Applications

The potential of 1,2,4-triazole derivatives extends beyond their antimicrobial properties, finding relevance in pharmaceutical applications. This includes their role in synthesizing compounds with anti-inflammatory, analgesic, and antioxidant activities. Some derivatives have been synthesized to explore their pharmacological properties, indicating their potential in developing new therapeutic agents (Sujith et al., 2009); (Pillai et al., 2019).

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives often involves complex reactions that yield compounds with potential pharmacological applications. These synthesis processes are accompanied by thorough characterization methods, including spectroscopic techniques and computational studies, to elucidate the structure and properties of the synthesized compounds. The characterization often includes exploring the electrochemical behavior of these compounds and their reactivity, providing insights into their potential applications in various fields (Fotouhi et al., 2002); (Karrouchi et al., 2016).

Corrosion Inhibition

Additionally, triazole derivatives have been explored for their corrosion inhibition properties, demonstrating their versatility and potential in materials science. These studies indicate the compounds' ability to protect metals against corrosion, further broadening the scope of their applications (Mary et al., 2021).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-13-19-20-17(23)21(13)18-11-15-8-5-9-16(10-15)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,23)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCHJTVSRLSJCK-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)